molecular formula C16H19N3O3S2 B5988986 Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B5988986
M. Wt: 365.5 g/mol
InChI Key: RKLBKEHCTBIYFG-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a unique combination of thiophene, thiazole, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

ethyl 4-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-2-22-16(21)19-7-5-18(6-8-19)14(20)10-12-11-24-15(17-12)13-4-3-9-23-13/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLBKEHCTBIYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with thiazole intermediates, followed by acylation with piperazine. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene or thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted piperazine or thiazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiophene and thiazole moieties exhibit significant antimicrobial properties. Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, making it a candidate for further development in cancer therapeutics .

Neuropharmacology
this compound has been evaluated for its effects on neurological disorders. Its ability to cross the blood-brain barrier suggests potential applications in treating conditions such as anxiety and depression. Studies have shown that it may act on neurotransmitter systems, enhancing mood and cognitive function .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its bioactive properties against pests. Research into its formulation as an agrochemical has indicated effectiveness in controlling specific insect populations while being environmentally friendly compared to traditional pesticides .

Material Science

Polymer Chemistry
In materials science, this compound can be used to synthesize novel polymers with enhanced properties. The incorporation of thiophene and thiazole units into polymer backbones can improve thermal stability and electrical conductivity, making them suitable for electronic applications .

Case Studies

Study FocusFindings
Antimicrobial EfficacyDemonstrated activity against multiple bacterial strains; potential for antibiotic development .
Anticancer ResearchInduced apoptosis in cancer cell lines; modulation of survival pathways .
Neuropharmacological EffectsEnhanced cognitive function observed in animal models; potential treatment for anxiety .
Agricultural UseEffective against specific pests; environmentally friendly alternative to conventional pesticides .
Polymer DevelopmentImproved electrical conductivity and thermal stability in synthesized polymers .

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate.

    Thiazole Derivatives: Compounds such as 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate.

    Piperazine Derivatives: Various substituted piperazines used in medicinal chemistry.

Uniqueness

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is unique due to its combination of thiophene, thiazole, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds .

Biological Activity

Ethyl 4-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperazine core with an ethyl ester and a thiophene-substituted thiazole moiety. Its structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Antiparasitic Activity :
    • In vitro studies have shown that it exhibits activity against protozoan parasites such as Cryptosporidium parvum. The compound's efficacy was noted in various animal models, suggesting potential for therapeutic applications in treating parasitic infections.
  • Anti-inflammatory Effects :
    • Preliminary investigations suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and thiazole rings have been explored to enhance potency and selectivity. For instance:

  • Substitutions at specific positions on the thiophene ring have been correlated with increased antimicrobial efficacy.
  • The presence of electron-withdrawing groups on the thiazole moiety appears to enhance interaction with biological targets.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/ConditionMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus15.6
AntibacterialEscherichia coli31.2
AntiparasiticCryptosporidium parvum2.1
Anti-inflammatoryIn vitro modelsN/A

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Efficacy Against Cryptosporidiosis :
    • A study involving mice infected with C. parvum demonstrated that treatment with this compound significantly reduced oocyst shedding compared to controls, indicating its potential as an antiparasitic agent.
  • Antimicrobial Resistance :
    • Research has indicated that this compound may help combat antibiotic resistance by exhibiting synergistic effects when used in combination with existing antibiotics.

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